molecular formula C32H58N2O2 B8385584 15-Octadecyl-7,15-diazadispiro[5.1.5~8~.3~6~]hexadecane-14,16-dione CAS No. 51430-56-9

15-Octadecyl-7,15-diazadispiro[5.1.5~8~.3~6~]hexadecane-14,16-dione

Cat. No. B8385584
CAS RN: 51430-56-9
M. Wt: 502.8 g/mol
InChI Key: MVJGXRBYUBVFBY-UHFFFAOYSA-N
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Patent
US03936456

Procedure details

To a solution of 10.0 g. (0.04 moles) of 7,15-diazadispiro [5,1,5,3] hexadecane-14,16-dione in 150 ml of anhydrous methanol in a 500 ml flask was added 2.6 g. of 86% KOH (0.04 moles) and the mixture was shaken until solution was obtained. The reaction mixture was then evaporated to dryness under reduced pressure. The residue was transferred to a 300 ml 3-necked flask equipped with a stirrer, thermometer, condenser with drying tube, dropping funnel and nitrogen inlet with the aid of a small amount of dry DMF. To the potassium imide salt, under a nitrogen atmosphere, was added 150 ml of dry DMF. To the stirred solution was added dropwise a solution of 13.3 g. (0.04 moles) of n-octadecyl bromide in 50 ml of DMF. The reaction mixture was heated slowly to 75°C and held at that temperature for 3 hours. The reaction mixture was cooled and allowed to stand at room temperature overnight. The reaction mixture was then taken up in 500 ml ether, the ether solution washed well with water, dried over anhydrous Na2SO4 and evaporated under reduced pressure. The residue, which crystallized on standing, was recrystallized from methanol yielding 14.3 g. of white needles as the product, m.p. 39°-40°C.
Quantity
0.04 mol
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Name
Quantity
0.04 mol
Type
reactant
Reaction Step Two
Quantity
0.04 mol
Type
reactant
Reaction Step Three
Name
Quantity
50 mL
Type
solvent
Reaction Step Four
Name
Quantity
500 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH2:1]1[C:6]2([C:16](=[O:17])[NH:15][C:14](=[O:18])[C:8]3([CH2:13][CH2:12][CH2:11][CH2:10][CH2:9]3)[NH:7]2)[CH2:5][CH2:4][CH2:3][CH2:2]1.[OH-].[K+].[CH2:21](Br)[CH2:22][CH2:23][CH2:24][CH2:25][CH2:26][CH2:27][CH2:28][CH2:29][CH2:30][CH2:31][CH2:32][CH2:33][CH2:34][CH2:35][CH2:36][CH2:37][CH3:38]>CO.CN(C=O)C.CCOCC>[CH2:38]([N:15]1[C:16](=[O:17])[C:6]2([CH2:5][CH2:4][CH2:3][CH2:2][CH2:1]2)[NH:7][C:8]2([CH2:13][CH2:12][CH2:11][CH2:10][CH2:9]2)[C:14]1=[O:18])[CH2:37][CH2:36][CH2:35][CH2:34][CH2:33][CH2:32][CH2:31][CH2:30][CH2:29][CH2:28][CH2:27][CH2:26][CH2:25][CH2:24][CH2:23][CH2:22][CH3:21] |f:1.2|

Inputs

Step One
Name
Quantity
0.04 mol
Type
reactant
Smiles
C1CCCCC12NC1(CCCCC1)C(NC2=O)=O
Name
Quantity
150 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
0.04 mol
Type
reactant
Smiles
[OH-].[K+]
Step Three
Name
Quantity
0.04 mol
Type
reactant
Smiles
C(CCCCCCCCCCCCCCCCC)Br
Step Four
Name
Quantity
50 mL
Type
solvent
Smiles
CN(C)C=O
Step Five
Name
Quantity
500 mL
Type
solvent
Smiles
CCOCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
75 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was obtained
CUSTOM
Type
CUSTOM
Details
The reaction mixture was then evaporated to dryness under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was transferred to a 300 ml 3-necked flask
CUSTOM
Type
CUSTOM
Details
equipped with a stirrer
CUSTOM
Type
CUSTOM
Details
thermometer, condenser with drying tube
ADDITION
Type
ADDITION
Details
To the potassium imide salt, under a nitrogen atmosphere, was added 150 ml of dry DMF
ADDITION
Type
ADDITION
Details
To the stirred solution was added dropwise a solution of 13.3 g
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled
WAIT
Type
WAIT
Details
to stand at room temperature overnight
Duration
8 (± 8) h
WASH
Type
WASH
Details
the ether solution washed well with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous Na2SO4
CUSTOM
Type
CUSTOM
Details
evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue, which crystallized
CUSTOM
Type
CUSTOM
Details
was recrystallized from methanol yielding 14.3 g

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
Smiles
C(CCCCCCCCCCCCCCCCC)N1C(C2(NC3(CCCCC3)C1=O)CCCCC2)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.